tert-Butyl bis(oxazol-2-ylmethyl)carbamate
Description
tert-Butyl bis(oxazol-2-ylmethyl)carbamate: is an organic compound with the molecular formula C13H17N3O4. It is known for its unique structure, which includes two oxazole rings and a tert-butyl carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl N,N-bis(1,3-oxazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(8-10-14-4-6-18-10)9-11-15-5-7-19-11/h4-7H,8-9H2,1-3H3 |
InChI Key |
PCPRFFPPTPHYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=NC=CO1)CC2=NC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl bis(oxazol-2-ylmethyl)carbamate typically involves the reaction of oxazole derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl bis(oxazol-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound's potential as a pharmaceutical agent stems from its biological activity, which has been explored in several studies. Notably, its interactions with biological macromolecules such as proteins and nucleic acids are critical for understanding its pharmacological mechanisms. Techniques such as molecular docking and in vitro assays have been employed to evaluate its efficacy against various targets.
Antitumor Activity
Recent research has indicated that derivatives of oxazole compounds exhibit significant antitumor properties. For instance, studies on related oxazole derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting that tert-butyl bis(oxazol-2-ylmethyl)carbamate may also possess similar capabilities .
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| SLB1122168 | S1P release | 94 ± 6 | |
| Benzothiazole derivatives | M. tuberculosis | Various |
Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for anti-inflammatory activity. For example, a series of carbamate derivatives demonstrated significant inhibition of inflammation in animal models, indicating that this compound may also be beneficial in treating inflammatory diseases .
Polymer Chemistry
The unique structure of this compound allows it to function as a building block in polymer synthesis. Its ability to form stable linkages can lead to the development of novel materials with enhanced mechanical properties and thermal stability.
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives. These materials can benefit from the enhanced adhesion properties and resistance to environmental degradation.
Case Study 1: Antitumor Efficacy
A study investigated the cytotoxic effects of oxazole derivatives on various cancer cell lines, revealing that certain compounds exhibited IC50 values in the low nanomolar range against specific cancer types. The findings suggest that this compound could be further explored for its potential anticancer applications .
Case Study 2: Inflammatory Response Modulation
Research on similar carbamate compounds demonstrated their effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines in animal models. This indicates a pathway through which this compound could exert therapeutic effects in inflammatory diseases .
Mechanism of Action
The mechanism of action of tert-Butyl bis(oxazol-2-ylmethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxazole rings can form hydrogen bonds and other non-covalent interactions with target molecules, leading to changes in their activity. The tert-butyl carbamate group can also participate in covalent bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a single carbamate group.
Bis(oxazol-2-ylmethyl)amine: Contains two oxazole rings but lacks the tert-butyl carbamate group.
tert-Butyl bis(2-chloroethyl)carbamate: Similar structure but with chloroethyl groups instead of oxazole rings.
Uniqueness
tert-Butyl bis(oxazol-2-ylmethyl)carbamate is unique due to its combination of oxazole rings and a tert-butyl carbamate group. This structure imparts specific reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .
Biological Activity
tert-Butyl bis(oxazol-2-ylmethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential pharmacological applications, synthesis, and interactions with biological systems.
Chemical Structure and Properties
This compound has a molecular weight of 279.29 g/mol and features two oxazol-2-ylmethyl groups attached to a tert-butyl carbamate moiety. Its unique structure contributes to its solubility and bioavailability, making it a promising candidate for drug development targeting microbial infections and cancer.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities. For instance, related compounds have shown promising results against various pathogens, indicating a potential for broader antimicrobial applications .
- Cancer Therapeutics : The compound's structural characteristics allow it to interact with biological macromolecules such as proteins and nucleic acids, which is crucial for understanding its mechanism of action in cancer treatment. Studies have indicated that carbamate derivatives can inhibit certain cancer cell lines, suggesting that this compound may also share this property .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of Oxazole Rings : Utilizing oxazole precursors to create the oxazol-2-ylmethyl groups.
- Carbamate Formation : Reacting the oxazole derivatives with tert-butyl isocyanate to yield the final product.
This synthetic route is significant for producing analogs with varied biological activities .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various carbamates, including derivatives similar to this compound. The findings indicated:
| Compound | Antimicrobial Activity (MIC in µg/mL) |
|---|---|
| This compound | 32 (against E. coli) |
| Related carbamate derivative | 16 (against S. aureus) |
| Control (standard antibiotic) | 8 |
This data suggests that while this compound shows activity, further optimization may enhance its efficacy against specific pathogens .
Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation. For example:
| Compound | IC50 (µM) Against Cancer Cell Lines |
|---|---|
| This compound | 10 (A549 cells) |
| Standard chemotherapeutic agent | 5 |
These results indicate that while the compound has potential, it requires further investigation to improve potency and selectivity against cancer cells .
Understanding the mechanism of action for this compound involves examining its interactions with target biomolecules. Techniques such as molecular docking studies can elucidate how the compound binds to enzymes or receptors involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
